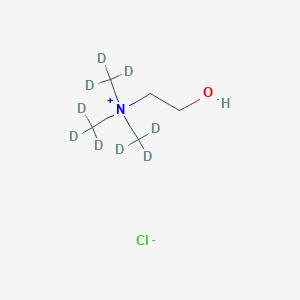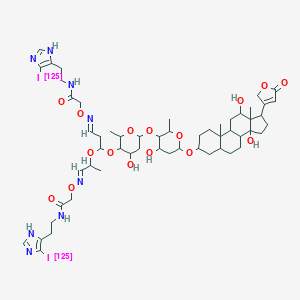
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one), also known as DMTB, is a benzodiazepine derivative that has shown potential in scientific research applications. This compound has been synthesized using various methods and has demonstrated unique biochemical and physiological effects, making it a valuable tool for researchers.
Mechanism Of Action
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) binds selectively to the benzodiazepine site on the GABA-A receptor, enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This results in anxiolytic, anticonvulsant, and sedative effects.
Biochemical And Physiological Effects
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to increase the duration of slow-wave sleep, decrease the latency to sleep onset, and reduce the number of awakenings during sleep. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been found to have anxiolytic effects in animal models of anxiety.
Advantages And Limitations For Lab Experiments
One advantage of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) is its selectivity for the benzodiazepine site on the GABA-A receptor, which allows for more precise manipulation of GABAergic neurotransmission. However, one limitation is its sedative effects, which may interfere with certain behavioral assays.
Future Directions
Future research on 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) could focus on its potential therapeutic applications for anxiety disorders and epilepsy. Additionally, further studies could investigate the mechanisms underlying its effects on sleep and circadian rhythms. Finally, research could explore the potential use of 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) as a tool for studying GABAergic neurotransmission in the brain.
Synthesis Methods
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) can be synthesized using a variety of methods, including the reaction of 2-amino-4-methylbenzoic acid with ethyl acetoacetate to form 2-(4-methylphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide, which is cyclized with acetic anhydride to produce 5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one).
Scientific Research Applications
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) has been shown to have potential in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and anticonvulsant effects, making it a potential candidate for the treatment of anxiety disorders and epilepsy. It has also been shown to have sedative effects, making it a useful tool for studying sleep and circadian rhythms.
properties
CAS RN |
144401-04-7 |
|---|---|
Product Name |
5,5'-(1,2-Dioxo-1,2-ethanediyl)bis(1,3,4,5-tetrahydro-4-methyl-2H-1,5-benzodiazepin-2-one) |
Molecular Formula |
C22H22N4O4 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1,2-bis(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)ethane-1,2-dione |
InChI |
InChI=1S/C22H22N4O4/c1-13-11-19(27)23-15-7-3-5-9-17(15)25(13)21(29)22(30)26-14(2)12-20(28)24-16-8-4-6-10-18(16)26/h3-10,13-14H,11-12H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
OHQOVEOWZFHUTR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C(=O)N3C(CC(=O)NC4=CC=CC=C43)C |
synonyms |
1,2-bis(3-methyl-5-oxo-2,6-diazabicyclo[5.4.0]undeca-7,9,11-trien-2-yl )ethane-1,2-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130689.png)





![2-Isothiocyanato-2,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B130709.png)






